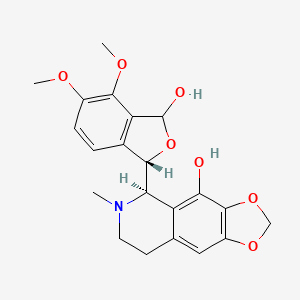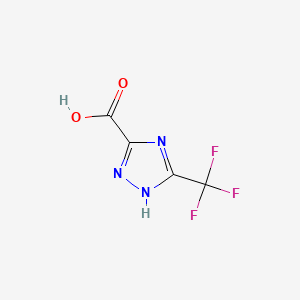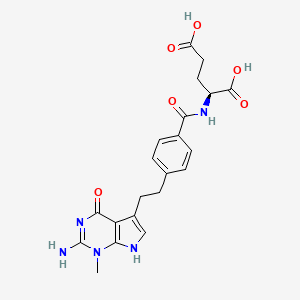
(R)-4-(Piperidin-2-yl)pyridine
Übersicht
Beschreibung
“®-4-(Piperidin-2-yl)pyridine” is a chiral building block developed using patented technology . It is a type of piperidine derivative, which are among the most important synthetic fragments for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives, including “®-4-(Piperidin-2-yl)pyridine”, play a significant role in the pharmaceutical industry. Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The empirical formula of “®-4-(Piperidin-2-yl)pyridine” is C10H14N2 . It has a molecular weight of 162.23 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“®-4-(Piperidin-2-yl)pyridine” is a liquid at room temperature . It has a CAS Number of 1061659-74-2 .Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
A study by Vacher et al. (1999) explored the antidepressant potential of derivatives of 2-pyridinemethylamine, related to (R)-4-(piperidin-2-yl)pyridine. They found that certain derivatives exhibited potent and orally active 5-HT1A agonist activity, with significant antidepressant potential, as demonstrated in rat models. This suggests the potential of (R)-4-(piperidin-2-yl)pyridine derivatives in developing novel antidepressants (Vacher et al., 1999).
Structural Analysis
Inglebert et al. (2013) conducted a study on 2-Amino-6-(piperidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile, which is structurally related to (R)-4-(piperidin-2-yl)pyridine. Their research provided insights into the molecular conformation, which is critical in understanding the interaction of these compounds with biological targets (Inglebert et al., 2013).
Intermediate in Drug Synthesis
Fussell et al. (2012) reported the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a medication used in cancer treatment. This highlights the role of piperidine derivatives in the synthesis of clinically significant drugs (Fussell et al., 2012).
Corrosion Inhibition
A study by Kaya et al. (2016) on the corrosion inhibition properties of certain piperidine derivatives showed that these compounds could be effective in preventing iron corrosion. This application is important in industries where metal preservation is crucial (Kaya et al., 2016).
Platelet Aggregation Inhibition
Research by Parlow et al. (2010) identified a piperazinyl glutamate pyridine as a potent P2Y12 antagonist. These compounds, related to (R)-4-(piperidin-2-yl)pyridine, were effective in inhibiting platelet aggregation, suggesting their potential in treating cardiovascular diseases (Parlow et al., 2010).
Synthesis of Chiral Catalysts
Tian et al. (2012) developed a method to synthesize chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, which could be used as stereoselective catalysts. This has implications for asymmetric synthesis in pharmaceutical and chemical industries (Tian et al., 2012).
Chemical Analysis Techniques
Hulme's (1955) study on the chromatography of pyridine and piperidine carboxylic acids provided valuable techniques for analyzing these compounds, which could be applied to (R)-4-(piperidin-2-yl)pyridine and its derivatives (Hulme, 1955).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(2R)-piperidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h4-5,7-8,10,12H,1-3,6H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERCHVXXXMTJME-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(Piperidin-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid](/img/no-structure.png)
![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)
![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)
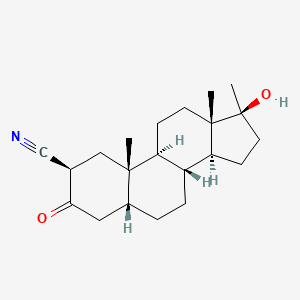
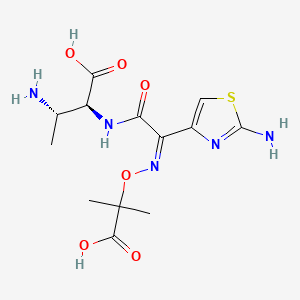
![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)
